molecular formula C22H24N2O2S B3685880 1-(3-methylbenzyl)-4-(2-naphthylsulfonyl)piperazine

1-(3-methylbenzyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No.: B3685880
M. Wt: 380.5 g/mol
InChI Key: FMVFXQODZMVSQO-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-4-(2-naphthylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methylbenzyl group and a 2-naphthylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylbenzyl)-4-(2-naphthylsulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3-Methylbenzyl Group: The piperazine ring is then alkylated with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonylation with 2-Naphthylsulfonyl Chloride: Finally, the compound is sulfonylated using 2-naphthylsulfonyl chloride in the presence of a base like triethylamine or pyridine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)-4-(2-naphthylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 1-(3-Carboxybenzyl)-4-(2-naphthylsulfonyl)piperazine.

    Reduction: 1-(3-Methylbenzyl)-4-(2-naphthylthio)piperazine.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

1-(3-Methylbenzyl)-4-(2-naphthylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-4-(2-naphthylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

    1-Benzyl-4-(2-naphthylsulfonyl)piperazine: Lacks the methyl group on the benzyl ring.

    1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine: Has a phenylsulfonyl group instead of a naphthylsulfonyl group.

    1-(3-Methylbenzyl)-4-(2-naphthyl)piperazine: Lacks the sulfonyl group on the naphthyl ring.

Uniqueness: 1-(3-Methylbenzyl)-4-(2-naphthylsulfonyl)piperazine is unique due to the presence of both the 3-methylbenzyl and 2-naphthylsulfonyl groups, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall functionality in various applications.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-18-5-4-6-19(15-18)17-23-11-13-24(14-12-23)27(25,26)22-10-9-20-7-2-3-8-21(20)16-22/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVFXQODZMVSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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